molecular formula C14H12N4OS B5882800 4-(3-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

4-(3-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Cat. No.: B5882800
M. Wt: 284.34 g/mol
InChI Key: JDXKEZGQNGARDU-UHFFFAOYSA-N
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Description

4-(3-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a pyridine ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide under basic conditions.

    Substitution Reactions: The triazole ring can then be functionalized with a pyridine ring and a methoxyphenyl group through nucleophilic substitution reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Strong nucleophiles such as alkoxides or amines.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-(3-methoxyphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: shares structural similarities with other triazole derivatives such as:

Uniqueness

Properties

IUPAC Name

4-(3-methoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c1-19-12-4-2-3-11(9-12)18-13(16-17-14(18)20)10-5-7-15-8-6-10/h2-9H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXKEZGQNGARDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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